Unique Role in a Potent and Selective EGFR Mutant Inhibitor (PF-06747775)
3-Methoxy-1-methyl-1H-pyrazol-4-amine is a key structural component of the clinical candidate PF-06747775, a covalent inhibitor targeting oncogenic EGFR mutants. The crystal structure (PDB ID: 5UG9) resolved at 1.33 Å demonstrates its critical role in binding to the EGFR kinase domain (L858R, T790M, V948R) [1]. The unsubstituted analog, 1-methyl-1H-pyrazol-4-amine, is found in a structurally similar but distinct inhibitor complex (PDB ID: 5UGB). The presence of the 3-methoxy group in 5UG9 is crucial for achieving high affinity and selectivity for the mutant EGFR over the wild-type enzyme, a critical parameter for therapeutic window [2]. While direct IC50 comparisons for the isolated building block are not available, the end molecule PF-06747775 is a high-affinity irreversible inhibitor with selectivity over wild-type EGFR, a property directly attributed to its specific interactions enabled by the 3-methoxy-1-methyl-1H-pyrazol-4-amine moiety [2]. This validates its unique utility in designing selective kinase inhibitors, a differentiation not offered by generic 4-amino pyrazoles.
| Evidence Dimension | Structural Role in Potent EGFR Inhibitor |
|---|---|
| Target Compound Data | Key component of PF-06747775; Crystal structure PDB ID: 5UG9 |
| Comparator Or Baseline | Analog 1-methyl-1H-pyrazol-4-amine used in related inhibitor; Crystal structure PDB ID: 5UGB |
| Quantified Difference | Qualitative: Enables high affinity and mutant-selectivity in PF-06747775 |
| Conditions | X-ray crystallography; EGFR kinase domain (L858R, T790M, V948R) |
Why This Matters
This demonstrates the compound's proven, high-value application in the structure-based design of a clinically relevant, selective kinase inhibitor, a use case for which simpler pyrazole analogs are unsuitable.
- [1] RCSB PDB. (2017). 5UG9: Crystal structure of the EGFR kinase domain in complex with a covalent inhibitor. Retrieved from https://www.rcsb.org/structure/5UG9 View Source
- [2] Planken, S., et al. (2017). Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR. J. Med. Chem. 60, 7, 3002-3019. View Source
